{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine
Description
Introduction to {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine
{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine belongs to the class of substituted phenethylamines, which are characterized by their phenylethyl backbone modified with various functional groups. This particular compound distinguishes itself through the strategic placement of a trifluoromethyl group at the ortho position of the phenyl ring, combined with both primary and tertiary amino functionalities on the ethyl chain. The molecular architecture of this compound reflects careful consideration of electronic effects and steric interactions that influence its overall chemical behavior.
The significance of this compound extends beyond its structural novelty, as it represents an important example of how strategic fluorine incorporation can modify the physicochemical properties of organic molecules. The trifluoromethyl group serves as a powerful electron-withdrawing substituent that significantly alters the electronic distribution throughout the molecule, while the dual amino functionalities provide multiple sites for potential chemical modification and biological interaction. Research into similar compounds has demonstrated the importance of understanding how structural modifications affect molecular conformation and stability.
Chemical Identity and Structural Characteristics
The chemical identity of {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine is established through multiple structural descriptors and identifying characteristics that distinguish it from related compounds. The molecule possesses a molecular weight of 232.25 grams per mole and is assigned the Chemical Abstracts Service registry number 933684-53-8. The compound exists as a specific regioisomer where the trifluoromethyl group occupies the ortho position relative to the ethyl chain attachment point on the aromatic ring.
The structural framework of this compound incorporates several key functional groups that define its chemical behavior. The presence of both primary and tertiary amino groups creates opportunities for differential reactivity patterns, while the trifluoromethyl substituent introduces significant electronic perturbations throughout the molecular system. The aromatic ring serves as the central scaffold, providing structural rigidity while allowing for electronic communication between the various substituents.
Chemical identification relies heavily on spectroscopic methods and computational descriptors that provide unambiguous characterization. The compound's unique structural signature emerges from the specific spatial arrangement of its functional groups and the electronic effects resulting from their interactions. This identification process becomes particularly important when distinguishing between positional isomers that differ only in the location of the trifluoromethyl group on the aromatic ring.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming
The systematic nomenclature for {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine follows the principles established by the International Union of Pure and Applied Chemistry for naming complex organic molecules with multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is N,N-dimethyl-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine, which systematically describes the molecular structure by identifying the parent ethane-1,2-diamine chain and the specific substitution pattern.
The systematic naming process begins with identification of the longest carbon chain containing the amino functionalities, which in this case is the ethane-1,2-diamine backbone. The dimethyl substitution on one of the amino groups is indicated by the N,N-dimethyl prefix, while the phenyl substitution is described by specifying its position on the carbon-1 of the ethane chain. The trifluoromethyl group's position on the aromatic ring is designated by the number 2, indicating its ortho placement relative to the point of attachment.
Alternative systematic names exist that emphasize different aspects of the molecular structure. The compound can also be systematically named as 1,2-Ethanediamine, N1,N1-dimethyl-1-[2-(trifluoromethyl)phenyl], which follows a more traditional approach by starting with the base ethanediamine structure and describing the substitutions sequentially. This nomenclature system ensures precise communication of the molecular structure among researchers and facilitates accurate database searches and chemical literature reviews.
The following table presents the various systematic naming conventions and identifying codes used for this compound:
| Naming System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | N,N-dimethyl-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine |
| Alternative Systematic Name | 1,2-Ethanediamine, N1,N1-dimethyl-1-[2-(trifluoromethyl)phenyl] |
| Chemical Abstracts Service Number | 933684-53-8 |
| Molecular Development Limited Number | MFCD09735718 |
Molecular Formula and Structural Isomerism
The molecular formula of {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine is C₁₁H₁₅F₃N₂, which indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, three fluorine atoms, and two nitrogen atoms. This molecular composition reflects the complex structure that includes an aromatic ring system, an aliphatic ethyl chain, multiple amino functionalities, and a trifluoromethyl substituent. The specific arrangement of these atoms determines the compound's unique chemical and physical properties.
Structural isomerism plays a crucial role in understanding the relationship between {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine and related compounds. The most significant type of isomerism relevant to this compound involves positional isomers where the trifluoromethyl group can occupy different positions on the aromatic ring. The ortho-substituted compound discussed here differs from its meta and para isomers in electronic properties, steric interactions, and potentially biological activity patterns.
The Simplified Molecular Input Line Entry System representation CN(C(C1=C(C(F)(F)F)C=CC=C1)CN)C provides a linear notation that captures the complete connectivity pattern of the molecule. This representation clearly shows the dimethylated amino group attached to the carbon bearing the substituted phenyl ring, while the primary amino group is positioned on the adjacent carbon atom. The trifluoromethyl group's ortho position is indicated by its attachment to the carbon adjacent to the ring carbon bearing the ethyl chain.
The International Chemical Identifier string InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-5-3-4-6-9(8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 provides an algorithmic description of the molecular structure that enables precise identification and database searching. This standardized representation eliminates ambiguity in structural communication and facilitates computational analysis of the compound's properties.
| Structural Descriptor | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅F₃N₂ |
| Molecular Weight | 232.25 g/mol |
| Simplified Molecular Input Line Entry System | CN(C(C1=C(C(F)(F)F)C=CC=C1)CN)C |
| International Chemical Identifier | InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-5-3-4-6-9(8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 |
| International Chemical Identifier Key | CFRAIORJLQOCSP-UHFFFAOYSA-N |
Three-Dimensional Conformational Analysis
The three-dimensional conformational behavior of {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine involves complex interactions between the aromatic ring system, the flexible ethyl chain, and the bulky trifluoromethyl substituent. The ortho positioning of the trifluoromethyl group creates significant steric interactions that influence the preferred conformations of the molecule. These steric effects become particularly pronounced when considering the rotation around the bond connecting the aromatic ring to the ethyl chain, as the trifluoromethyl group can interfere with certain conformational arrangements.
Research on related trifluoromethyl-substituted aromatic compounds has demonstrated that ortho-trifluoromethyl groups often adopt specific orientations to minimize steric clashes with adjacent substituents. In the case of {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine, the proximity of the trifluoromethyl group to the ethyl chain bearing the amino functionalities creates constraints on the available conformational space. These constraints may influence the molecule's ability to adopt certain binding conformations or participate in specific intermolecular interactions.
The dimethylamino group's geometry also contributes to the overall conformational preferences of the molecule. Tertiary amines typically exhibit pyramidal geometry with the nitrogen atom at the apex, and the two methyl groups can adopt different orientations relative to the ethyl chain. The combination of these local conformational preferences with the constraints imposed by the ortho-trifluoromethyl group creates a complex conformational landscape that requires detailed computational analysis to fully understand.
Studies on similar phenethylamine derivatives have shown that methoxyl groups with ortho substituents tend to adopt out-of-plane conformations to minimize steric interactions. While {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine does not contain methoxyl groups, the principle of steric avoidance likely applies to the trifluoromethyl group's orientation relative to the ethyl chain. Carbon-13 nuclear magnetic resonance spectroscopy has proven valuable for determining conformational preferences in related systems, providing insights into the dynamic behavior of these complex molecules.
| Conformational Feature | Expected Behavior |
|---|---|
| Trifluoromethyl Orientation | Sterically constrained by ortho position |
| Ethyl Chain Rotation | Limited by proximity to trifluoromethyl group |
| Dimethylamino Geometry | Pyramidal with variable methyl orientations |
| Aromatic Ring Planarity | Maintained despite substituent steric effects |
| Overall Molecular Flexibility | Reduced compared to unsubstituted analogues |
Properties
IUPAC Name |
N,N-dimethyl-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-5-3-4-6-9(8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRAIORJLQOCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the trifluoromethyl group to a methyl group.
Substitution: Introduction of nitro or halogen groups onto the phenyl ring.
Scientific Research Applications
{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and dimethylamine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analog, [2-amino-1-(2,6-difluorophenyl)ethyl]dimethylamine, replaces the CF₃ group with 2,6-difluoro (F) substituents. Key differences include:
- Electron-withdrawing effects : CF₃ is strongly electron-withdrawing, reducing electron density at the phenyl ring more significantly than fluorine atoms.
- Lipophilicity : CF₃ increases logP (lipophilicity) compared to F, enhancing membrane permeability but possibly reducing aqueous solubility .
Data Table: Comparative Overview
Biological Activity
{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine is an organic compound with the molecular formula C11H15F3N2. It features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity. This compound is being studied for its potential applications in pharmaceuticals and agrochemicals due to its unique physicochemical properties, particularly its enhanced lipophilicity that improves membrane permeability.
Chemical Structure and Properties
The presence of the trifluoromethyl group is crucial as it increases the compound's hydrophobic character, facilitating interactions with biological membranes and enhancing cellular uptake. The compound typically appears as a colorless liquid or solid depending on environmental conditions.
While specific mechanisms of action for {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine are not fully elucidated, it is believed to interact with various molecular targets, including enzymes and receptors. The enhanced lipophilicity allows for effective binding to these targets, potentially modulating their activity and leading to various biochemical effects.
Biological Activity and Applications
Research indicates that compounds with similar structures exhibit significant biological activities, including:
Comparative Analysis with Similar Compounds
The biological activity of {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine can be compared with other arylated amines that have been studied for their therapeutic potential. Below is a comparative table highlighting key aspects:
| Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |
|---|---|---|---|
| {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine | C11H15F3N2 | Potential enzyme modulation | Interaction with enzymes/receptors |
| {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine | C11H15F3N2 | Studied for cellular effects | Similar mechanism involving enzyme interaction |
| Teriflunomide | C12H9F3N2O | Inhibitor of PfDHODH | Binding to dihydroorotate site |
Case Studies and Research Findings
- Inhibition Studies : Recent studies have shown that compounds structurally related to {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine exhibit varying degrees of inhibition against specific enzymes. For example, compounds tested against PfDHODH demonstrated weak inhibitory activity, indicating potential for further development in drug design targeting similar pathways .
- Docking Studies : Molecular docking studies suggest that the trifluoromethyl group enhances binding interactions due to increased hydrophobic characteristics. This property may lead to improved efficacy in drug development compared to non-fluorinated analogs.
- Pharmacological Insights : Research into similar arylated amines has revealed their roles in modulating protein activity and influencing cellular signaling pathways, suggesting that {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine could have analogous effects .
Q & A
Q. Q1. What are the established synthetic routes for {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Step 1 : Start with tert-butyl carbamate derivatives as intermediates to protect the amine group during alkylation (e.g., Example 429 in EP 4374877 A2 uses tert-butyl N-[2-(2-(2-hydroxyethoxy)ethoxy)ethyl]carbamate as a precursor) .
- Step 2 : Introduce the trifluoromethylphenyl group via nucleophilic substitution or Suzuki coupling, ensuring anhydrous conditions to avoid hydrolysis of the trifluoromethyl moiety.
- Step 3 : Deprotect the amine group using acidic conditions (e.g., HCl in dioxane) and purify via column chromatography or preparative HPLC.
- Optimization : Monitor reaction progress using LCMS (e.g., m/z 1011 [M+H]+ as in EP 4374877 A2) and adjust temperature/pH to minimize side reactions like dimerization .
Q. Q2. How can researchers validate the purity and structural identity of {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (retention time ~1.01 minutes under SQD-FA05 conditions) to assess purity .
- LCMS : Confirm molecular weight via m/z signals (e.g., [M+H]+) and isotopic patterns consistent with trifluoromethyl groups .
- NMR : Assign peaks for dimethylamine protons (δ ~2.2–2.5 ppm) and trifluoromethylphenyl aromatic protons (δ ~7.4–7.8 ppm) .
- Challenges : Differentiate between stereoisomers using chiral columns or X-ray crystallography (e.g., SHELXL for small-molecule refinement) .
Advanced Research Questions
Q. Q3. What computational strategies are effective in predicting the pharmacological activity of {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (similar to methods applied in DFT studies of dimethylamino-phenyl derivatives) .
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target receptors (e.g., serotonin or dopamine receptors, given structural similarities to phenethylamine derivatives) .
- ADMET Prediction : Apply tools like SwissADME to estimate bioavailability, metabolic stability, and blood-brain barrier penetration .
Q. Q4. How do stereochemical variations in {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine impact its biological activity, and how can enantiomers be resolved?
Methodological Answer:
Q. Q5. What contradictions exist in reported synthetic yields or analytical data for this compound, and how can they be reconciled?
Methodological Answer:
Q. Q6. What safety and handling protocols are critical for {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Waste Disposal : Neutralize acidic/basic waste streams before transferring to licensed hazardous waste facilities .
Specialized Methodological Challenges
Q. Q7. How can researchers employ crystallography to resolve structural ambiguities in {2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine derivatives?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets to resolve trifluoromethyl group disorder .
- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check CIF files against IUCr standards to ensure bond lengths/angles align with similar amines (e.g., phenethylamine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
